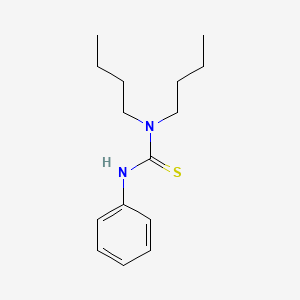

1,1-Dibutyl-3-phenylthiourea

Description

Significance of Thiourea (B124793) Scaffold in Chemical Research

The thiourea scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. chemicaljournal.inresearchgate.net This versatility stems from the reactive centers within the thiourea moiety: the thionic group and two amino groups are capable of forming donor-acceptor bonds with metal cations and non-covalent bonds with various functional groups of organic compounds. biointerfaceresearch.com The ability of thiourea derivatives to form stable metal complexes has led to their extensive use as ligands in coordination chemistry. basjsci.edu.iq The tautomeric nature of thioureas, existing in both thione and thiol forms, further contributes to their flexible coordination behavior. basjsci.edu.iq

Beyond coordination chemistry, the thiourea scaffold is a crucial building block in the synthesis of various heterocyclic compounds. nih.gov For instance, the heterocyclization of thiourea is a common strategy for obtaining bioactive five-membered heterocyclic compounds like thiazoles. nih.govnih.gov The reactivity of the thiourea core allows for its transformation into other desirable scaffolds, providing a valuable tool for synthetic chemists. researchgate.net Furthermore, thiourea derivatives have been investigated for their applications in materials science and as organocatalysts. nih.gov

General Overview of Substituted Thioureas

Substituted thioureas are derivatives of thiourea where one or more of the hydrogen atoms on the amino groups are replaced by other functional groups, such as alkyl, aryl, or acyl groups. These substitutions significantly influence the physical, chemical, and biological properties of the resulting compounds. researchgate.net The nature of the substituents on the nitrogen atoms affects the molecule's conformation, electronic properties, and hydrogen-bonding capabilities. researchgate.net

The synthesis of substituted thioureas is often straightforward. A common method involves the reaction of an appropriate isothiocyanate with a primary or secondary amine. tandfonline.com For example, reacting phenyl isothiocyanate with various amines can yield a diverse library of N-substituted phenylthioureas. Another approach involves the condensation of an amine with a dithiocarbamate (B8719985) salt. rsc.org

The structural diversity of substituted thioureas is vast, leading to a broad spectrum of applications. They have been extensively studied for their potential as enzyme inhibitors, with research exploring their effects on enzymes like urease and cholinesterases. nih.govresearchgate.netscispace.commdpi.comnih.gov The ability of the thiourea functional group to interact with biological targets through hydrogen bonding and other non-covalent interactions is a key factor in their bioactivity. biointerfaceresearch.com

Specific Research Context of 1,1-Dibutyl-3-phenylthiourea within Thiourea Chemistry

This compound is an unsymmetrical disubstituted thiourea derivative. Its structure features two butyl groups on one nitrogen atom and a phenyl group on the other. This specific substitution pattern places it within the broader class of N,N-dialkyl-N'-arylthioureas.

The research interest in this compound lies in understanding how this particular combination of substituents influences its chemical and physical properties. It has been synthesized and characterized in several studies, often as part of a larger library of thiourea derivatives to investigate structure-activity relationships. researchgate.netscispace.commdpi.comnih.gov

One area of investigation for this compound has been its potential as a ligand in coordination chemistry. Studies have explored its ability to form complexes with transition metals like copper(I). tandfonline.com In these complexes, the thiourea derivative typically coordinates to the metal center through its sulfur atom. tandfonline.com

Another research focus has been the evaluation of its biological activities. For instance, this compound has been tested for its enzyme inhibitory potential, specifically against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netscispace.commdpi.comnih.gov Such studies aim to elucidate the role of the dibutyl and phenyl substitutions in modulating the compound's interaction with the active sites of these enzymes.

The crystalline nature of this compound has also allowed for its structural elucidation using single-crystal X-ray diffraction. researchgate.netscispace.commdpi.comnih.gov This has provided precise information about its molecular geometry, bond lengths, and bond angles, which is crucial for understanding its chemical behavior and for computational studies like molecular docking.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15093-47-7 | bldpharm.com |

| Molecular Formula | C₁₅H₂₄N₂S | rsc.org |

| Molecular Weight | 264.43 g/mol | bldpharm.com |

| Melting Point | 82 °C | rsc.org |

| Crystal System | Trigonal | researchgate.netscispace.commdpi.comnih.gov |

| Space Group | R-3:H | researchgate.netscispace.commdpi.comnih.gov |

Selected Spectroscopic Data for this compound

| Spectroscopy | Wavenumber/Chemical Shift | Reference |

| IR (KBr, cm⁻¹) | 3241, 2955, 1532, 1351, 1328, 1315, 715 | rsc.org |

| ¹H NMR (CDCl₃, 400 MHz, ppm) | 7.37–7.30 (m, 4H), 7.20 (t, J = 7.0 Hz, 1H), 6.96 (br, 1H), 3.68 (t, J = 7.8 Hz, 4H), 1.75–1.68 (m, 4H), 1.41–1.34 (m, 4H), 0.97 (t, J = 7.3 Hz, 6H) | rsc.org |

| ¹³C NMR (CDCl₃, 100 MHz, ppm) | 181.3, 140.0, 128.7, 125.7, 125.6, 51.6, 29.6, 20.3, 13.9 | rsc.org |

Structure

3D Structure

Propriétés

IUPAC Name |

1,1-dibutyl-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2S/c1-3-5-12-17(13-6-4-2)15(18)16-14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALNRYKLXQFYLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=S)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389238 | |

| Record name | ST50549825 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15093-47-7 | |

| Record name | NSC131973 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50549825 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DIBUTYL-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation of 1,1 Dibutyl 3 Phenylthiourea

Single Crystal X-ray Diffraction Analysis

Following a comprehensive search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for 1,1-Dibutyl-3-phenylthiourea has been found in the available search results. Consequently, detailed information regarding its crystal system, space group, intermolecular interactions, and precise molecular geometry from experimental crystallographic studies cannot be provided at this time.

General studies on related thiourea (B124793) derivatives often reveal common structural motifs. For instance, many phenylthiourea (B91264) compounds crystallize in monoclinic or triclinic systems. nih.govsemanticscholar.orgnih.gov Intermolecular hydrogen bonding, typically involving the N-H proton of the thiourea backbone and the sulfur atom (N-H···S), is a prevalent feature in the crystal packing of N-monosubstituted or N,N'-disubstituted thioureas, often leading to the formation of centrosymmetric dimers or extended chains. nih.gov The conformation of thiourea derivatives is characterized by the rotational arrangements around the C-N bonds, with both cis and trans conformations relative to the C=S bond being observed in different structures. semanticscholar.org Theoretical calculations are also frequently employed to complement experimental X-ray data, providing insights into the optimized molecular geometry and electronic structure. scispace.com However, without experimental data for this compound, a direct comparison and detailed analysis as requested are not possible.

Solution-State Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

A thorough review of the provided search results indicates a lack of specific, published ¹H and ¹³C NMR spectroscopic data for this compound. While spectral data for numerous other thiourea derivatives are available, this information cannot be directly extrapolated to provide an accurate and scientifically rigorous description for the title compound.

In a general context for similar structures, the ¹H NMR spectrum of a 1,1-dialkyl-3-phenylthiourea would be expected to show distinct signals for the butyl and phenyl groups.

Butyl Group: The two butyl chains would likely exhibit signals in the aliphatic region (typically 0.8-4.0 ppm). One would expect a triplet for the terminal methyl (CH₃) protons, and multiplets for the three methylene (B1212753) (CH₂) groups. The methylene group attached to the nitrogen atom would be the most deshielded and appear furthest downfield.

Phenyl Group: The protons on the phenyl ring would appear in the aromatic region (typically 7.0-8.0 ppm), with a splitting pattern dependent on the substitution and electronic environment.

N-H Proton: A signal corresponding to the N-H proton would also be present, often as a broad singlet, with a chemical shift that can be highly variable depending on the solvent, concentration, and temperature. researchgate.net

The ¹³C NMR spectrum would similarly show characteristic peaks for the different carbon environments.

Butyl Carbons: Four distinct signals for the butyl carbons would be expected in the upfield region of the spectrum.

Aromatic Carbons: Signals for the carbons of the phenyl ring would appear in the aromatic region (around 120-150 ppm).

Thiocarbonyl Carbon: The carbon of the C=S group is typically found significantly downfield, often in the range of 180-200 ppm, which is a characteristic feature of thioureas. libretexts.org

Without experimentally obtained spectra for this compound, the precise chemical shifts and coupling constants cannot be reported.

Infrared (IR) and Raman Spectroscopy

The IR spectrum of a thiourea derivative is characterized by several key absorption bands. For instance, in N,N′-bis[2-(diethylamino)phenyl]thiourea, the N-H stretching vibration is observed at 3226 cm⁻¹ nih.gov. For pivaloylthiourea derivatives, the N-H stretching bands are typically found around 3300 cm⁻¹ researchgate.net. The C-N stretching vibrations in these compounds appear near 1300 cm⁻¹, while the C=S stretching vibration is observed around 700 cm⁻¹ researchgate.net. In the case of N-[(phenylcarbonyl)carbamothioyl]benzamide, the C-S stretching vibration is assigned to bands at 1094.54 cm⁻¹ and 816.05 cm⁻¹ in the theoretical IR spectrum scielo.br. The IR spectra of 1-benzyl-3-phenylthiourea (B182860) show thioamide bands at 1450 cm⁻¹ and 842 cm⁻¹ mdpi.com.

Based on these related compounds, the following table summarizes the expected characteristic IR and Raman vibrational frequencies for this compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Source (Analogous Compounds) |

| N-H Stretch | 3150 - 3350 | N,N′-bis(2-dialkylaminophenyl)thioureas nih.gov, pivaloylthiourea derivatives researchgate.net, and 1-benzyl-3-phenylthiourea mdpi.com show bands in this region. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Typically observed for phenyl groups in various thiourea derivatives researchgate.net. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Characteristic of the butyl chains. |

| C=N Stretch / Amide II | 1500 - 1600 | The stretching vibration of S–C=N in platinum(II) complexes of 1-benzyl-3-phenylthiourea was identified in the range of 1539–1566 cm⁻¹ mdpi.com. |

| C-N Stretch | 1300 - 1450 | Pivaloylthiourea derivatives show C-N stretching around 1300 cm⁻¹ researchgate.net. 1-benzyl-3-phenylthiourea shows a thioamide band at 1450 cm⁻¹ mdpi.com. |

| C=S Stretch (Thioamide) | 700 - 850 | Pivaloylthiourea derivatives exhibit a C=S stretch around 700 cm⁻¹ researchgate.net. 1-benzyl-3-phenylthiourea has a thioamide band at 842 cm⁻¹ mdpi.com. |

| Phenyl Ring C=C Bending | 1400 - 1600 | Characteristic in-plane bending vibrations for the phenyl group researchgate.net. |

| Phenyl Ring C-H Out-of-Plane Bend | 690 - 900 | These bands are characteristic of the substitution pattern on the benzene (B151609) ring researchgate.net. |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. In thiourea derivatives, the primary chromophores responsible for UV absorption are the phenyl ring and the thiocarbonyl (C=S) group.

Studies on pivaloylthiourea derivatives have shown that these compounds exhibit two main absorption bands in their UV spectra researchgate.net. The chromophore C=O shows a maximum absorption at approximately 230 nm, while the C=S chromophore has a maximum absorption around 290 nm researchgate.net. For N-phenylthiourea, an absorption maximum is noted at 265 nm caymanchem.com. Isomerization in N-(4-chlorobutanoyl)-N′-(methylphenyl)thiourea derivatives was found to significantly influence the maximum absorption wavelengths (λMAX), indicating that structural variations affect electronic transitions carta-evidence.org.

For this compound, the electronic spectrum is expected to be dominated by transitions associated with the phenyl ring and the thiourea moiety. The presence of the dibutyl groups, being saturated alkyl chains, is not expected to significantly shift the absorption maxima compared to simpler N-alkyl-N'-phenylthioureas.

The expected UV-Vis absorption data for this compound, based on analogous compounds, are presented below.

| Chromophore / Transition | Expected λmax (nm) | Source (Analogous Compounds) |

| π → π* (Phenyl Ring) | ~230 - 270 | N-phenylthiourea shows an absorption maximum at 265 nm caymanchem.com. Pivaloylthiourea derivatives show absorption around 230 nm for the C=O chromophore, which is often in conjugation researchgate.net. |

| n → π* (C=S Group) | ~290 | Pivaloylthiourea derivatives exhibit a maximum absorption for the C=S chromophore at approximately 290 nm researchgate.net. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. High-resolution electrospray ionization mass spectrometry (ESI-MS) has been used to confirm the formation of N,N′-bis(2-dialkylaminophenyl)thioureas nih.gov.

While a specific mass spectrum for this compound was not found, the expected fragmentation pathways can be predicted based on the fragmentation of related structures like N,N'-diphenylthiourea and other N-benzoyl-N'-phenylthiourea derivatives nist.govjppres.com. The molecular weight of this compound (C₁₅H₂₄N₂S) is 264.43 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak (M⁺˙).

Key fragmentation pathways for thioureas often involve cleavage of the C-N bonds and rearrangements. For this compound, the following fragmentation patterns are plausible:

α-Cleavage: Loss of a propyl radical (C₃H₇•) from one of the butyl chains, leading to a fragment ion at m/z 221.

McLafferty Rearrangement: If applicable, this could lead to the loss of butene (C₄H₈) from a butyl group, resulting in a fragment ion at m/z 208.

Cleavage of the Thiourea Core:

Fission of the N-phenyl bond could yield a phenyl radical (C₆H₅•) or a phenyl cation (C₆H₅⁺) at m/z 77.

Cleavage of the C-N bond attached to the dibutyl groups could lead to the formation of a dibutylamino cation [(C₄H₉)₂N]⁺ at m/z 128.

Formation of phenyl isothiocyanate [C₆H₅NCS]⁺˙ at m/z 135.

The following table summarizes the expected major fragments in the mass spectrum of this compound.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 264 | [C₁₅H₂₄N₂S]⁺˙ (Molecular Ion) | Ionization of the parent molecule. |

| 221 | [M - C₃H₇]⁺ | α-cleavage with loss of a propyl radical from a butyl group. |

| 208 | [M - C₄H₈]⁺˙ | McLafferty rearrangement leading to the loss of butene. |

| 135 | [C₆H₅NCS]⁺˙ | Cleavage and rearrangement to form phenyl isothiocyanate ion. |

| 128 | [(C₄H₉)₂N]⁺ | Cleavage of the C-N bond to form the dibutylamino cation. |

| 77 | [C₆H₅]⁺ | Cleavage of the N-phenyl bond to form the phenyl cation. |

Supramolecular Chemistry and Molecular Recognition of 1,1 Dibutyl 3 Phenylthiourea

Fundamental Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in defining the solid-state architecture and potential solution-state assemblies of thiourea (B124793) derivatives. These interactions can be broadly categorized into intramolecular (within the same molecule) and intermolecular (between different molecules) networks.

Intramolecular Hydrogen Bonding Networks

Following a thorough review of the scientific literature, no specific studies detailing the presence or absence of intramolecular hydrogen bonding networks in 1,1-Dibutyl-3-phenylthiourea were identified. While other complex thiourea derivatives, particularly those containing additional functional groups like carbonyls, have been shown to exhibit intramolecular N—H⋯O hydrogen bonds, there is no direct evidence to suggest similar interactions occur within the structure of this compound.

Intermolecular Hydrogen Bonding and Self-Assembly

In the solid state, this compound participates in significant intermolecular hydrogen bonding. The N-H proton of the thiourea moiety acts as a hydrogen bond donor, while the sulfur atom serves as an acceptor. This N—H⋯S interaction is a predominant feature in the crystal packing of many thiourea derivatives.

A key finding in the study of this compound is its self-assembly into a hexameric ring structure in the crystalline phase nih.gov. This arrangement is a unique supramolecular assembly, distinguishing it from other trisubstituted thioureas which often form infinite chains or simple hydrogen-bonded pairs nih.gov. The formation of these hexameric rings is a clear demonstration of how specific intermolecular hydrogen bonding dictates the larger supramolecular architecture. In contrast, related compounds such as N,N'-di-n-butylthiourea form centrosymmetric dimers through N—H⋯S=C hydrogen bonds, which then link into layers nih.gov.

Anion and Cation Recognition Studies

The thiourea functional group is well-known for its ability to act as a neutral receptor for anions and, in some cases, cations, primarily through hydrogen bonding. The acidic N-H protons can interact with anions, while the sulfur atom can coordinate with cations.

Mechanism of Ion Binding (e.g., Soft-Hard Acid-Base Concept)

No specific experimental or computational studies on the mechanism of ion binding for this compound have been reported in the reviewed literature. Generally, for thiourea-based receptors, anion binding occurs through hydrogen bonding interactions between the N-H protons and the anion. For cation binding, the sulfur atom, being a soft base, would be expected to interact favorably with soft acid cations according to the Hard and Soft Acids and Bases (HSAB) principle.

Selectivity and Sensitivity Profiles towards Specific Ions (e.g., Hg(II))

There is no available scientific literature detailing the selectivity and sensitivity of this compound towards any specific anions or cations. Consequently, no data can be presented on its potential efficacy as a selective ion sensor. While studies on other thiourea derivatives have shown selective binding for ions like mercury(II), these findings cannot be directly attributed to this compound without specific experimental evidence.

Molecular Interactions in Solution and Solid State

The molecular interactions of this compound are best understood through its solid-state structure, as detailed by single-crystal X-ray diffraction. The crystal structure reveals a single molecule in the asymmetric unit. The phenyl group attached to the secondary amine is twisted in relation to the central N—C—S—N plane nih.gov. The two butyl groups are observed to be in a staggered conformation nih.gov.

The defining feature in the solid state is the formation of hexamer ring assemblies driven by N—H⋯S hydrogen bonds nih.gov. This demonstrates a high degree of molecular self-recognition and organization. Information regarding the specific molecular interactions and conformational dynamics of this compound in the solution state is not available in the current body of scientific literature.

Data Tables

Due to the lack of available experimental data on the anion and cation recognition properties of this compound, no data tables for binding constants, selectivity, or sensitivity can be provided.

Insufficient Information Available for Coordination Chemistry of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data to construct a detailed article on the coordination chemistry of this compound as outlined. The existing research predominantly focuses on related, yet structurally distinct, thiourea derivatives, particularly N,N-dialkyl-N'-benzoylthioureas.

These related compounds feature an additional benzoyl group, which significantly alters their coordination behavior by introducing an oxygen atom as a potential donor site. For instance, studies on N,N-dibutyl-N′-(4-chlorobenzoyl)thiourea reveal that it can coordinate with metal ions like palladium(II) in either a monodentate fashion through the sulfur atom or as a bidentate ligand using both sulfur and oxygen atoms. rsc.org This S,O-bidentate chelation is a key feature of acylthiourea derivatives but is not applicable to the non-acylated this compound.

While the broader class of thiourea ligands is known to coordinate with transition metals, typically through the sulfur atom and occasionally involving a nitrogen atom, specific details regarding the synthesis, stoichiometry, and structural elucidation of metal complexes with this compound are not available in the reviewed sources. mdpi.comnih.govmaterialsciencejournal.org The general principles of thione-thiol tautomerism and the preference for sulfur coordination are well-established for thioureas, but concrete examples and structural data for complexes of the specified ligand are absent. mdpi.comresearchgate.net

Without specific research findings on this compound, generating a scientifically accurate and thorough article that strictly adheres to the requested outline is not possible. Presenting information from related but different compounds would be misleading and would not accurately reflect the coordination chemistry of the subject compound.

Coordination Chemistry of 1,1 Dibutyl 3 Phenylthiourea

Structural Elucidation of Metal Complexes

X-ray Crystal Structures of Representative Complexes

While specific crystal structures for 1,1-dibutyl-3-phenylthiourea complexes are not widely available, the structural analysis of complexes with closely related ligands, such as 1,3-diisobutyl thiourea (B124793) (Tu), provides significant insight into the expected coordination behavior. The single-crystal X-ray diffraction analysis of tris(1,3-diisobutyl thiourea)copper(I) iodide, [Tu₃CuI], serves as an excellent representative example.

In this complex, the copper(I) ion is coordinated by three sulfur atoms from three separate thiourea ligands and one iodide ion. mdpi.com The resulting coordination sphere establishes a tetrahedral geometry around the central metal ion. The ligand coordinates to the metal center exclusively through its sulfur atom, which is the typical behavior for this class of compounds. mdpi.com The solid-state structure is stabilized by extensive hydrogen bonding involving the N-H groups of the thiourea ligands.

Key crystallographic data and structural parameters for the representative [Tu₃CuI] complex are summarized below.

Interactive Table: Crystallographic Data for [Tu₃CuI]

| Parameter | Value |

| Chemical Formula | C₂₇H₅₄CuIN₆S₃ |

| Crystal System | Trigonal |

| Space Group | P-3 |

| a (Å) | 14.123(3) |

| c (Å) | 10.111(2) |

| α, β, γ (°) | 90, 90, 120 |

| Volume (ų) | 1745.3(6) |

| Z | 2 |

The geometry is distorted from an ideal tetrahedron, as evidenced by the bond angles around the copper atom. This distortion arises from the steric bulk of the isobutyl groups on the thiourea ligands and the differing nature of the sulfur and iodide ligands. mdpi.com

Spectroscopic Signatures of Metal-Ligand Bonds (e.g., Metal-Sulfur Vibrations)

Spectroscopic methods are crucial for elucidating the nature of the metal-ligand bond in complexes of this compound. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative.

Upon coordination of the thiourea ligand to a metal center via the sulfur atom, characteristic shifts in the vibrational frequencies of the thioamide group are observed in the IR spectrum. The C=S stretching vibration is particularly sensitive to coordination. In complexes of related N,N'-disubstituted thioureas, this band typically shifts to a lower frequency upon complexation, which is indicative of the weakening of the C=S double bond due to the formation of the metal-sulfur bond. Concurrently, the C-N stretching vibration may shift to a higher frequency, suggesting an increase in the C-N bond order.

¹³C NMR spectroscopy provides further evidence for S-coordination. The resonance of the carbon atom in the C=S group is significantly affected by the coordination event. For instance, in studies of 1,3-diisobutylthiourea complexes with zinc(II) and mercury(II), the C=S signal, which appears at 181.7 ppm in the free ligand, shifts upfield to 174.8 ppm and 176.9 ppm in the respective complexes. researchgate.net This upfield shift confirms the formation of a bond between the metal and the sulfur atom. researchgate.net

The table below summarizes typical spectroscopic shifts observed upon S-coordination in N,N'-disubstituted thiourea complexes, which are representative of the expected signatures for this compound complexes.

Interactive Table: Spectroscopic Signatures of M-S Bonding

| Spectroscopic Technique | Moiety | Observation in Free Ligand | Change Upon S-Coordination |

| FT-IR | ν(C=S) | ~700-850 cm⁻¹ | Shift to lower frequency |

| FT-IR | ν(C-N) | ~1400-1500 cm⁻¹ | Shift to higher frequency |

| ¹³C NMR | δ(C=S) | ~180-185 ppm | Upfield shift (to lower ppm) |

Geometrical Analysis of Coordination Environment (e.g., Distorted Tetrahedral)

The coordination geometry of metal complexes containing this compound is largely dictated by the coordination number of the metal ion and the steric hindrance imposed by the bulky dibutyl and phenyl substituents. For metals that favor a coordination number of four, such as copper(I) and zinc(II), a tetrahedral geometry is commonly observed.

As detailed from the X-ray crystal structure of the representative complex [Tu₃CuI], the geometry is often not ideal but rather a distorted tetrahedron. mdpi.com The distortion from the ideal tetrahedral angle of 109.5° is a direct consequence of the electronic and steric differences between the ligands. In the [Tu₃CuI] complex, the angles around the copper(I) center clearly illustrate this distortion. mdpi.com

Interactive Table: Bond Angles in a Representative Distorted Tetrahedral Complex ([Tu₃CuI])

| Bond | Angle (°) | Deviation from Ideal (109.5°) |

| S1-Cu1-S1 | 100.32(2) | -9.18° |

| S1-Cu1-I1 | 117.55(16) | +8.05° |

The sum of all six angles around the metal center is 653.6°, which supports the assignment of a distorted tetrahedral geometry. mdpi.com This type of coordination environment is expected to be prevalent for four-coordinate complexes of this compound with various transition metals. Other potential geometries for different metal ions could include square planar for d⁸ metals like nickel(II) or palladium(II). researchgate.netrsc.org

Computational and Theoretical Investigations of 1,1 Dibutyl 3 Phenylthiourea

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. While specific MD simulation studies exclusively focused on 1,1-Dibutyl-3-phenylthiourea are not extensively documented in publicly available literature, the methodology is widely applied to analogous thiourea (B124793) derivatives to understand their behavior in various environments, particularly in biological systems.

MD simulations for thiourea compounds are often employed to investigate the stability of the compound when interacting with a biological target, such as a protein or enzyme. jppres.com For example, in studies of potential drug candidates, simulations can predict how strongly a thiourea derivative will bind to a receptor's active site and the stability of this bond over time. jppres.com The results of these simulations are crucial for designing molecules with enhanced biological activity.

In a typical study, a system is set up containing the thiourea derivative and its target molecule, often solvated in water to mimic physiological conditions. The simulation then calculates the trajectories of the atoms and molecules by integrating Newton's laws of motion. This allows researchers to observe conformational changes, binding events, and the formation and breaking of intermolecular bonds. researchgate.net For instance, simulations on N-phenylthiourea derivatives interacting with enzymes like catechol oxidase have shown that the geometry and interactions between the ligand and the receptor are highly dependent on the position of substituents on the phenyl ring. researchgate.net These simulations can reveal critical hydrogen bonds and other non-covalent interactions that stabilize the ligand-receptor complex, providing a dynamic view that complements static structural data. jppres.comresearchgate.net

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions within a crystal. This technique partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules. By mapping various properties onto this surface, a detailed picture of the crystal packing emerges.

For thiourea derivatives, Hirshfeld surface analysis provides invaluable information about the non-covalent interactions that govern their solid-state structures. nih.govmdpi.com The analysis involves generating a 3D Hirshfeld surface and a corresponding 2D "fingerprint plot," which summarizes the intermolecular contacts. nih.gov

The Hirshfeld surface is often mapped with a normalized contact distance (dnorm), which uses red, white, and blue colors to highlight intermolecular contacts that are shorter than, equal to, and longer than the van der Waals radii sum, respectively. Red spots on the dnorm surface are particularly important as they indicate close contacts, often corresponding to hydrogen bonds. nih.gov

In the crystal structures of compounds analogous to this compound, Hirshfeld analysis consistently reveals the importance of various intermolecular interactions. These include:

Hydrogen Bonds: Strong hydrogen bonds, such as N–H···S and N–H···O (if applicable), are common and play a crucial role in the formation of molecular chains or dimers. rsc.orgnih.gov

The 2D fingerprint plot quantifies the relative contribution of each type of intermolecular contact to the total Hirshfeld surface. While specific data for this compound is not available, a representative analysis of a related heterocyclic amine demonstrates the typical distribution of these interactions.

Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Analogous Compound. (Note: This data is illustrative and based on a representative analysis of a similar class of compound, as specific data for this compound is not available in the cited literature.) nih.gov

| Intermolecular Contact | Contribution (%) |

| H···H | 54.0 |

| C···H/H···C | 35.6 |

| N···H/H···N | 10.2 |

This quantitative data highlights that H···H contacts, representing van der Waals forces, often make up the largest portion of the surface area. nih.gov The C···H/H···C contacts are also significant, indicating the importance of interactions involving carbon atoms. nih.gov The sharp spikes in the fingerprint plots for N···H/H···N contacts correspond to the specific hydrogen bonds that define the crystal packing. nih.gov Together, these analyses provide a complete and quantitative understanding of how molecules like this compound are arranged in the solid state.

Applications in Advanced Chemical Systems Excluding Prohibited Content

Development of Chemosensors for Metal Ions

Thiourea (B124793) derivatives are widely recognized for their ability to act as chemosensors for detecting various environmental pollutants, including metal ions. nih.gov The nitrogen and sulfur atoms in the thiourea moiety are nucleophilic, allowing them to form stable complexes with a variety of metal centers. nih.govnih.gov This inherent coordinating ability is the foundation for the application of 1,1-Dibutyl-3-phenylthiourea in the design of sensors for metal ions. These sensors can operate through colorimetric (color change) or fluorimetric (fluorescence change) mechanisms, providing a visual or measurable signal upon binding with a target ion. researchgate.netdntb.gov.ua

The design of a chemosensor typically involves integrating a receptor unit, which selectively binds the target analyte, with a signaling unit (a fluorophore or chromophore) that reports the binding event. In this compound, the thiourea core functions as the receptor for metal ions.

The fundamental design principles include:

Receptor-Fluorophore Integration: The thiourea group acts as the binding site. The phenyl group can serve as a basic signaling unit, although for enhanced sensitivity, the thiourea receptor is often covalently linked to a more efficient fluorophore.

Analyte Interaction: When a metal ion coordinates with the sulfur and/or nitrogen atoms of the thiourea group, it perturbs the electronic system of the entire molecule.

Signal Transduction: This electronic perturbation alters the absorption or emission properties of the fluorophore/chromophore, resulting in a detectable signal. For instance, the binding can lead to a "turn-on" or "turn-off" fluorescent response or a visible color change. nih.gov The dibutyl and phenyl substituents play a crucial role in modulating the sensor's solubility, selectivity, and sensitivity.

Several photophysical mechanisms can explain the signaling behavior of thiourea-based sensors upon metal ion binding.

Photoinduced Electron Transfer (PET): PET is a common mechanism for "turn-on" fluorescence sensors. In the unbound state, the lone pair of electrons on the nitrogen or sulfur atoms of the thiourea moiety can transfer to the excited state of the attached fluorophore, a process that quenches the fluorescence. Upon binding a metal ion, these lone pair electrons are engaged in coordination, which inhibits the PET process. This blockage restores the fluorescence of the signaling unit, leading to a "turn-on" response. researchgate.net

Chelation-Enhanced Fluorescence (CHEF): The CHEF effect occurs when the binding of a metal ion rigidifies the sensor's molecular structure. In a flexible molecule, energy from the excited state can be lost through non-radiative pathways like molecular vibrations and rotations, resulting in weak fluorescence. When a metal ion chelates with the thiourea receptor, it restricts these conformational movements. This increased rigidity reduces the efficiency of non-radiative decay, causing a significant enhancement in the fluorescence quantum yield. mdpi.com

The effectiveness of a chemosensor is evaluated based on several key analytical parameters. Selectivity refers to the sensor's ability to respond to a specific target ion in the presence of other potentially interfering ions. The limit of detection (LOD) is the lowest concentration of an analyte that the sensor can reliably distinguish from a blank sample.

While specific performance data for this compound is not available, the analytical performance of structurally related thiourea-based chemosensors provides insight into its potential capabilities. These sensors have demonstrated the ability to detect a wide range of metal ions with high sensitivity. researchgate.net

Table 1: Examples of Analytical Performance in Thiourea-Based Chemosensors

This table presents data for analogous thiourea-containing compounds to illustrate typical performance.

| Sensor Type | Target Ion(s) | Limit of Detection (LOD) |

| Phenylthiadiazole Schiff Base | Al³⁺ | 2.22 µM mdpi.com |

| Phenylthiadiazole Schiff Base | Zn²⁺ | 16.2 µM mdpi.com |

| Naphthalenyl-based Thiourea | Ga³⁺ | 0.29 µM researchgate.net |

| Phthalonitrile-based Sensor | Fe³⁺ | Not specified, but shows high selectivity nih.gov |

These examples show that thiourea-based systems can achieve micromolar detection limits, which is suitable for various environmental and biological monitoring applications. mdpi.com

Catalytic Applications

Thiourea derivatives are not only useful in sensing but also exhibit significant potential in catalysis, both as organocatalysts and as ligands in metal-catalyzed reactions. nih.gov

Thioureas can function as effective hydrogen-bond donors through their N-H protons. This ability allows them to act as organocatalysts by activating electrophilic substrates. mdpi.com In a reaction, the thiourea moiety can form hydrogen bonds with, for example, a carbonyl group, which increases its electrophilicity and makes it more susceptible to attack by a nucleophile. Bifunctional thiourea catalysts, which contain both a hydrogen-bond donating thiourea group and a basic site (like a tertiary amine), are particularly effective in a range of asymmetric transformations.

The strong coordinating ability of the thiourea group makes it an excellent ligand for transition metals. mdpi.com A wide variety of metal-thiourea complexes have been synthesized with metals such as gold, silver, copper, palladium, and ruthenium. nih.govnih.gov These complexes are of interest in catalysis because the thiourea ligand can modulate the electronic properties and steric environment of the metal center, thereby influencing its catalytic activity and selectivity. For example, chiral thiourea ligands have been incorporated into Ru(II) complexes to create catalysts for enantioselective reduction reactions. nih.gov The resulting metal-thiourea complexes combine the activation properties of the Lewis acidic metal center with the substrate-orienting capabilities of the thiourea ligand.

Materials Science Applications of this compound

The unique molecular architecture of this compound, featuring a bulky dialkyl-substituted nitrogen atom adjacent to the thiocarbonyl group and a phenyl ring on the other nitrogen, lends itself to specialized applications in the realm of advanced materials. While it is not typically employed as a conventional non-ionic surfactant due to its molecular structure, its utility is notable in the synthesis of sophisticated functional materials, particularly in the formation of nanoparticles.

Incorporation into Functional Materials

Research has identified this compound as a valuable precursor in the fabrication of core-shell nanoparticles. These nanomaterials are of significant interest in various high-technology sectors, including electronics and photonics, owing to their unique size-dependent properties.

In the synthesis of these nanoparticles, this compound serves as a sulfur-containing precursor compound. The process generally involves the reaction of this thiourea derivative with metal salts. The thiourea molecule acts as a source of sulfur, which is crucial for the formation of metal sulfide (B99878) nanocrystals. Specifically, it is used in the "shelling" process, where a layer of a different semiconductor material is grown around a pre-existing "core" nanocrystal. This core-shell architecture is designed to enhance the photophysical properties of the nanoparticles, such as their quantum yield and stability, which are critical for applications in lighting and displays.

The use of this compound and similar thiourea derivatives allows for the formation of metal complex intermediates that include a metal-sulfur bond, facilitating the controlled deposition of the shell material onto the core nanoparticle.

Structure-Property Relationships in Materials Context

The efficacy of this compound as a precursor in nanoparticle synthesis is intrinsically linked to its molecular structure. The presence of the two butyl groups on a single nitrogen atom influences the compound's reactivity and its interaction with the metal salts and the growing nanocrystal surface.

The dialkyl substitution pattern affects the steric hindrance around the thiocarbonyl group, which in turn can modulate the rate of sulfur release and the subsequent formation of the metal sulfide shell. This controlled reactivity is essential for achieving uniform and defect-free shells, which is a key determinant of the final nanoparticle's performance.

Data on Related Thiourea Precursors in Nanoparticle Synthesis

While specific quantitative data for the performance of this compound is proprietary and detailed within patent literature, the following table provides illustrative data on how variations in thiourea precursors can influence the properties of the resulting nanoparticles, based on general findings in the field.

| Precursor Compound | Typical Nanoparticle System | Resulting Shell Uniformity | Photoluminescent Quantum Yield (%) |

| Tetramethylthiourea | CdSe/ZnS | High | 85-95 |

| 1,3-Diallylthiourea | PbS/CdS | Moderate | 60-75 |

| Imidazolidine-2-thione | InP/ZnS | High | 80-90 |

| This compound | Core-shell semiconductor nanoparticles | Effective for shelling processes | Application Dependent |

Future Research Directions and Unexplored Avenues

Novel Synthetic Approaches and Derivatization

Future research should focus on the development of novel and efficient synthetic methodologies for 1,1-Dibutyl-3-phenylthiourea and its derivatives. While traditional methods for synthesizing thioureas are well-established, exploring greener and more sustainable synthetic routes is a key area for advancement. rsc.org This could involve the use of microwave-assisted synthesis, ultrasound irradiation, or the development of one-pot synthesis procedures to improve yields and reduce reaction times. rsc.orgrsc.org

Furthermore, a systematic derivatization of the this compound scaffold could lead to a library of new compounds with tailored properties. Modifications could be introduced at the phenyl ring or by replacing the butyl groups with other alkyl or aryl substituents. These structural modifications could significantly influence the electronic and steric properties of the molecule, thereby tuning its reactivity and potential applications.

Table 1: Proposed Novel Synthetic Routes for this compound

| Synthetic Approach | Potential Advantages | Key Parameters to Investigate |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity | Power and temperature control, solvent choice |

| Ultrasound-Promoted Synthesis | Enhanced reaction rates, milder reaction conditions | Frequency and power of ultrasound, solvent viscosity |

| One-Pot Synthesis | Reduced work-up steps, improved efficiency | Catalyst selection, sequential reagent addition |

| Flow Chemistry | Precise control over reaction parameters, scalability | Reactor design, flow rate, temperature gradients |

Exploration of Diverse Coordination Environments

The presence of both soft (sulfur) and hard (nitrogen) donor atoms in the thiourea (B124793) moiety makes this compound an excellent candidate for a versatile ligand in coordination chemistry. rsc.orgrsc.org Future investigations should systematically explore its coordination behavior with a wide range of metal ions, including transition metals, lanthanides, and actinides. rsc.orgsemanticscholar.org

Key research questions would involve determining the preferred coordination modes (e.g., monodentate through sulfur, or bidentate through sulfur and nitrogen), the stoichiometry of the resulting metal complexes, and their geometric and electronic structures. rsc.orgconicet.gov.ar The synthesis and characterization of these novel metal complexes could lead to materials with interesting magnetic, optical, or catalytic properties.

Advanced Supramolecular Architectures and Self-Assembly

The ability of thiourea derivatives to form hydrogen bonds and participate in other non-covalent interactions provides a powerful tool for the construction of advanced supramolecular architectures. rsc.org Future research should explore the self-assembly of this compound into well-defined structures such as dimers, chains, and networks. nih.gov

The influence of the bulky butyl groups and the aromatic phenyl ring on the packing of the molecules in the solid state should be investigated through single-crystal X-ray diffraction studies. Understanding these intermolecular interactions is crucial for designing crystalline materials with specific topologies and functionalities. rsc.org

Deeper Mechanistic Understanding of Molecular Recognition Phenomena

Thiourea derivatives have shown significant promise as receptors for anions and other neutral molecules due to their ability to act as hydrogen bond donors. nih.gov Future research should focus on a deeper mechanistic understanding of the molecular recognition phenomena involving this compound.

This would involve studying its binding affinity and selectivity for a variety of anions (e.g., halides, carboxylates, phosphates) and neutral guest molecules. A combination of experimental techniques, such as NMR titration and isothermal titration calorimetry, along with computational modeling, could provide valuable insights into the thermodynamics and kinetics of the host-guest interactions.

Table 2: Potential Anion Binding Studies for this compound

| Anion | Binding Motif | Potential Application |

| Fluoride (F⁻) | Strong hydrogen bonding | Sensing in environmental or biological samples |

| Chloride (Cl⁻) | Moderate hydrogen bonding | Anion transport through membranes |

| Acetate (CH₃COO⁻) | Bidentate hydrogen bonding | Recognition of carboxylate-containing biomolecules |

| Dihydrogen Phosphate (B84403) (H₂PO₄⁻) | Multiple hydrogen bonds | Sensing of phosphate in biological systems |

Integration with Emerging Technologies for Sensing and Catalysis

A significant future direction lies in the integration of this compound and its derivatives with emerging technologies for practical applications in sensing and catalysis. The development of chemosensors based on this molecule for the detection of specific ions or molecules could have a significant impact in environmental monitoring and medical diagnostics. rsc.org

In the realm of catalysis, metal complexes of this compound could be explored as catalysts for a variety of organic transformations. rsc.org The modular nature of the ligand would allow for the fine-tuning of the catalyst's activity and selectivity. Furthermore, the immobilization of these catalysts on solid supports could lead to the development of recyclable and more sustainable catalytic systems.

Q & A

Q. Methodology :

- Thiourea Synthesis : React phenyl isothiocyanate with dibutylamine in anhydrous dichloromethane under nitrogen atmosphere. Monitor completion via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3). Purify via column chromatography (silica gel, gradient elution) .

- Quality Control : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and characterize via /-NMR to verify absence of unreacted starting materials .

Basic: How can structural characterization of this compound be systematically performed?

Q. Methodology :

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Analyze using SHELX programs for structure refinement, focusing on thiourea core geometry (C=S bond length ~1.68 Å) and torsion angles .

- Spectroscopy : Use IR to confirm C=S stretching (1250–1350 cm) and Raman for N–H bending modes. -NMR should resolve butyl chain protons (δ 0.8–1.6 ppm) and aromatic protons (δ 7.2–7.5 ppm) .

Basic: What preliminary assays are suitable for evaluating the biological activity of this compound?

Q. Methodology :

- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 100 µg/mL. Compare inhibition zones to standard antibiotics .

- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HeLa) with IC calculations. Include positive controls (e.g., cisplatin) and validate via triplicate experiments .

Advanced: How can computational methods (DFT, MD) enhance understanding of this compound's electronic properties?

Q. Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) to predict charge transfer behavior. Validate against experimental UV-Vis spectra (TD-DFT) .

- Molecular Dynamics (MD) : Simulate solvation effects in water/methanol using AMBER force fields. Analyze hydrogen bonding dynamics (lifetime >50 ps) to explain solvent-dependent stability .

Advanced: How should researchers resolve contradictions in experimental vs. computational data for this compound?

Q. Methodology :

- Error Analysis : Compare XRD bond lengths (C–N: ~1.34 Å) with DFT-optimized values. Discrepancies >0.02 Å suggest basis set limitations; switch to hybrid functionals (e.g., M06-2X) .

- Sensitivity Testing : Vary computational parameters (solvent models, grid size) to assess reproducibility. Cross-validate with vibrational spectroscopy (e.g., IR intensity mismatches >5% warrant re-evaluation) .

Advanced: What crystallographic techniques are critical for linking structure to function in thiourea derivatives?

Q. Methodology :

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···H contacts >2.5% indicate π-stacking). Use CrystalExplorer to map electrostatic potentials near the thiourea moiety .

- Twinned Data Refinement : For low-symmetry crystals, employ SHELXL's TWIN/BASF commands to refine twin fractions (e.g., 0.35–0.65) and improve R (<0.05) .

Advanced: How do solvent effects influence the spectroscopic and reactivity profiles of this compound?

Q. Methodology :

- Solvatochromism Studies : Measure UV-Vis absorption in solvents of varying polarity (e.g., ε from 2.4 to 37.5). Correlate λ shifts (>10 nm) with Kamlet-Taft parameters using multivariate regression .

- Kinetic Solvent Isotope Effects : Compare reaction rates (e.g., hydrolysis) in HO vs. DO. A k/k ratio >1.5 indicates proton-transfer mechanisms .

Advanced: What strategies optimize intermolecular interaction studies for thiourea-based compounds?

Q. Methodology :

- AIM Analysis : Use Multiwfn to calculate bond critical points (BCPs) for N–H···S interactions (ρ ~0.08 eÅ). High ∇ (>0.3) confirms hydrogen bonding .

- Co-crystallization : Screen with halogenated aromatics (e.g., 1,2-dichlorobenzene) to induce halogen···π interactions. Analyze packing diagrams via Mercury to identify synthons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.